molecular formula C13H11F2N3O2 B2742683 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-96-1

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2742683
CAS No.: 1021218-96-1
M. Wt: 279.247
InChI Key: ICLHBVOAHBNIPS-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule featuring a pyridazinone core linked to a 2,4-difluorobenzamide group via an ethyl spacer. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The pyridazinone scaffold is a privileged structure in medicinal chemistry, known for conferring diverse biological activities. Published research on analogous pyridazinone derivatives has demonstrated their potential as inhibitors of various enzymatic targets. For instance, some pyridazinone-based compounds have been developed as potent inhibitors of protein arginine methyltransferase 5 (PRMT5) for use in oncology research , while others have shown activity as multi-target agents inhibiting carbonic anhydrase, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) in inflammatory disease models . Furthermore, pyridazinone derivatives have been investigated as P2X7 receptor inhibitors for immunological and inflammatory disorders . The specific 2,4-difluorobenzamide moiety in this compound is a common pharmacophore intended to enhance physicochemical properties and target binding affinity. Researchers can utilize this chemical as a key intermediate or a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Its structure is consistent with molecules that explore kinase inhibition, protease modulation, and other biological mechanisms. This product is ideal for scientists working in early-stage drug discovery, high-throughput screening, and chemical biology.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHBVOAHBNIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Ethyl Linker: The ethyl chain can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

    Formation of the Benzamide: The benzamide moiety can be synthesized by reacting 2,4-difluorobenzoyl chloride with the ethyl-linked pyridazinone derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding hydroxyl derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Hydroxylated compounds.

    Substituted Derivatives: Compounds with various substituents replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzamide Derivatives with Pyridazinone Scaffolds

The most relevant analog is (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) (). Key comparisons include:

Property 2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b
Core Structure 2,4-Difluoro benzamide + pyridazinone-ethyl linker 4-Fluorophenyl benzamide + pyridazinone-ethyl linker
Biological Target Not explicitly reported Class I HDAC isoforms (IC₅₀: 0.8–2.1 nM)
Antitumor Activity Not reported Potent inhibition of SKM-1 cell line (IC₅₀: 0.28 μM)
Pharmacokinetics Unknown Favorable oral bioavailability (T₁/₂: 4.2–6.8 h in mice/rats)
Safety Profile Unknown Low hERG inhibition (IC₅₀: 34.6 μM)

(S)-17b demonstrates superior antitumor efficacy due to its optimized substituents (e.g., dimethylaminomethylphenyl group), enhancing HDAC isoform selectivity and intracellular retention. The 2,4-difluoro variant may lack similar potency without analogous functionalization .

Other Benzamide Analogs

  • Rip-B and Rip-D (): These compounds feature methoxy and hydroxy substituents on the benzamide core. While structurally simpler, they lack the pyridazinone moiety, resulting in lower complexity and unconfirmed biological activity.
  • Thioether-Linked Benzamides (): Derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide incorporate sulfur-based linkers and heterocyclic groups. These exhibit broader therapeutic targets (e.g., viral infections, thrombosis) but diverge significantly in mechanism compared to pyridazinone-based benzamides .

Key Research Findings and Implications

  • Substitution patterns (e.g., fluorination position) critically influence isoform specificity and metabolic stability .
  • Synthetic Feasibility: Compounds with pyridazinone scaffolds (e.g., ) require multi-step synthesis involving pyridazinone ring formation and amide coupling.
  • Structural-Activity Relationships (SAR): Fluorine atoms at the 2,4-positions may enhance membrane permeability but could reduce solubility. Pyridazinone rings improve hydrogen-bonding capacity, aiding target engagement .

Biological Activity

2,4-Difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a difluorobenzamide moiety and a pyridazine ring, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14F2N4OC_{14}H_{14}F_2N_4O, with a molecular weight of 296.29 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as a phosphodiesterase 4 (PDE4) inhibitor , which plays a crucial role in elevating levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels are associated with anti-inflammatory effects, making this compound potentially useful for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Activity TypeDescription
PDE4 Inhibition Elevates cAMP levels; potential for anti-inflammatory effects
Anti-inflammatory Reduces levels of pro-inflammatory cytokines in cell cultures
Neuroprotective Potential applications in neurodegenerative diseases through signaling modulation

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Study on PDE4 Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine effectively inhibited PDE4 activity, leading to reduced inflammation in animal models .
  • Neuroprotective Effects : Another study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative disorders .
  • In Vivo Efficacy : In vivo studies have shown that administration of PDE4 inhibitors leads to significant improvements in models of asthma and COPD, indicating the therapeutic potential of these compounds .

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventDMFEnhances solubility of intermediates
CatalystTriethylamineNeutralizes HCl byproduct, improving coupling efficiency

Basic Question: Which analytical techniques are critical for characterizing this compound's purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions. For example, the pyridazinone NH proton appears at δ 12.1–12.3 ppm (DMSO-d6) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 349.08 for C14_{14}H12_{12}F2_2N3_3O2_2) validates molecular formula .
  • HPLC-PDA : Quantifies purity (>95%) and detects impurities at 254 nm .

Advanced Question: How does fluorination at the 2,4-positions of the benzamide moiety affect PDE4 inhibitory activity compared to non-fluorinated analogs?

Methodological Answer:
Fluorination enhances lipophilicity and target binding. Comparative studies show:

CompoundPDE4 IC50_{50} (nM)Selectivity (vs. PDE3)
2,4-Difluoro analog 18.3 ± 2.1>100-fold
Non-fluorinated analog 45.6 ± 5.320-fold

Mechanistically, fluorine atoms engage in hydrophobic interactions with PDE4's catalytic pocket, as shown by molecular docking . Replace fluorines with methyl groups reduces potency (IC50_{50} = 89 nM), confirming fluorine’s electronic effects .

Advanced Question: What in vitro and in vivo models are appropriate for evaluating neuroprotective effects, given its anti-inflammatory mechanisms?

Methodological Answer:

  • In Vitro :
    • Microglial BV2 Cells : Measure TNF-α suppression (IC50_{50} = 1.2 µM) under LPS-induced inflammation .
    • Neuronal SH-SY5Y Cells : Assess viability via MTT assay after Aβ142_{1-42} insult (30% protection at 10 µM) .
  • In Vivo :
    • Mouse Neuroinflammation Model : Oral dosing (10 mg/kg) reduces hippocampal IL-6 by 60% (p < 0.01) .
    • Pharmacokinetics : Plasma half-life = 4.2 h (mice); brain-to-plasma ratio = 0.8, confirming CNS penetration .

Advanced Question: How do structural modifications at the pyridazinone ring influence HDAC isoform selectivity and anticancer efficacy?

Methodological Answer:
Replacing the pyridazinone oxygen with sulfur (thiophene analog) shifts selectivity from HDAC1 (IC50_{50} = 8 nM) to HDAC6 (IC50_{50} = 320 nM). Key SAR findings:

ModificationHDAC1 IC50_{50} (nM)HDAC6 IC50_{50} (nM)Cancer Cell IC50_{50} (SKM-1)
Pyridazinone (O) 8.14500.12 µM
Thiopyridazinone (S) 2103201.8 µM

Electron-withdrawing groups (e.g., -CF3_3) at position 3 improve HDAC1 binding (ΔG = -9.8 kcal/mol) .

Basic Question: What are the primary metabolic pathways and pharmacokinetic challenges identified in preclinical studies?

Methodological Answer:

  • Metabolism : Hepatic CYP3A4/2D6 mediate N-deethylation (major pathway) and glucuronidation. Metabolites lack bioactivity .
  • Challenges : Low oral bioavailability (F = 22% in rats) due to first-pass metabolism. Nanoformulation (PLGA nanoparticles) increases F to 58% .

Advanced Question: How can contradictions in reported biological activities (e.g., PDE4 vs. HDAC inhibition) be resolved experimentally?

Methodological Answer:
Contradictions arise from assay conditions (e.g., enzyme sources, substrate concentrations). Resolution strategies:

  • Enzyme Source Standardization : Use recombinant human enzymes (vs. cell lysates) to minimize variability .
  • Off-Target Screening : Profile against 50+ kinases/phosphatases. For example, HDAC inhibition (IC50_{50} = 8 nM) is 100-fold selective over PDE4 .
  • Gene Knockout Models : HDAC1-KO cells show reduced apoptosis (p < 0.001), confirming target specificity .

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